molecular formula C26H27O9P B12573595 (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] CAS No. 573991-48-7

(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]

Cat. No.: B12573595
CAS No.: 573991-48-7
M. Wt: 514.5 g/mol
InChI Key: YPYORSXOKOOATN-UHFFFAOYSA-N
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Description

(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is a compound known for its applications as a photoinitiator in various industries. This white crystalline powder is characterized by its phenyl, benzoyl, and phosphine oxide functional groups. It is commonly used in the formulation of UV-curable coatings, inks, and adhesives, where it acts as a sensitizer to initiate the polymerization process upon exposure to UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] typically involves the reaction of phenyl dichloro phosphorus with 2,4,6-trimethylbenzoyl chloride under nitrogen protection. The reaction is catalyzed by potassium tert-butoxide and a mixture of serine, with metallic sodium used to replace chlorine. The process involves condensation and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves using triphenylphosphine as a raw material, reacting it with sodium metal and phosphorus halide in the presence of catalysts. The process includes acyl chloride reactions and subsequent oxidation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium metal for reduction, and various acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as nitrogen protection and specific temperature ranges .

Major Products Formed

The major products formed from these reactions include various phosphine oxide derivatives, which are useful in different industrial applications, such as photoinitiators for polymerization processes .

Mechanism of Action

The mechanism of action of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs the light energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of unsaturated resins, leading to the formation of a solid polymer network. The molecular targets and pathways involved include the activation of the phenyl and benzoyl groups, which facilitate the generation of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is unique due to its high reactivity and compatibility with various resin systems. It offers excellent photoinitiating properties, enabling efficient curing of UV-curable materials. Its high reactivity and compatibility with various resin systems make it a popular choice in the field of photopolymerization .

Properties

CAS No.

573991-48-7

Molecular Formula

C26H27O9P

Molecular Weight

514.5 g/mol

IUPAC Name

[phenyl-(2,4,6-trimethoxybenzoyl)phosphoryl]-(2,4,6-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H27O9P/c1-30-16-12-19(32-3)23(20(13-16)33-4)25(27)36(29,18-10-8-7-9-11-18)26(28)24-21(34-5)14-17(31-2)15-22(24)35-6/h7-15H,1-6H3

InChI Key

YPYORSXOKOOATN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3OC)OC)OC)OC

Origin of Product

United States

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